An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH for Researchers and Drug Development Professionals
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the laboratory.
Core Concepts and Applications
Fmoc-Ala-Ala-Asn(Trt)-OH is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by the acid-labile trityl (Trt) group.[1][2] This orthogonal protection strategy allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt group, which is removed during the final cleavage from the solid support.
The inclusion of the Ala-Ala-Asn sequence is of particular interest in the field of drug development. This specific tripeptide sequence can function as a substrate for certain enzymes, such as cathepsin B, which is often overexpressed in tumor cells.[2] This property makes Fmoc-Ala-Ala-Asn(Trt)-OH a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic drugs within the tumor microenvironment.[2]
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Ala-Ala-Asn(Trt)-OH is presented in the table below. It is important to note that some of this data is for the closely related compound Fmoc-Asn(Trt)-OH and is provided as a reference due to the limited availability of specific data for the tripeptide.
| Property | Value | Source |
| CAS Number | 1951424-92-2 | [3] |
| Molecular Formula | C44H42N4O7 | [3] |
| Molecular Weight | 738.8 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
| Purity (HPLC) | >98% | [4] |
| Storage | -20°C, stored under nitrogen, away from moisture and light | [4] |
Experimental Protocols
The following section outlines a detailed methodology for the incorporation of Fmoc-Ala-Ala-Asn(Trt)-OH into a growing peptide chain on a solid support using manual Fmoc-SPPS.
Materials and Reagents
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Fmoc-Ala-Ala-Asn(Trt)-OH
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Peptide synthesis grade resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine (B6355638), 20% (v/v) in DMF
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Coupling reagents:
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N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
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1-Hydroxybenzotriazole (HOBt)
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N,N'-Diisopropylcarbodiimide (DIC)
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N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
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Cold diethyl ether
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Kaiser test kit
Experimental Workflow
The overall workflow for the incorporation of Fmoc-Ala-Ala-Asn(Trt)-OH into a peptide sequence is depicted in the following diagram.
Caption: Workflow for incorporating Fmoc-Ala-Ala-Asn(Trt)-OH in SPPS.
Step-by-Step Procedure
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Resin Swelling:
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Place the desired amount of resin in a reaction vessel.
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Add DMF to swell the resin for at least 30 minutes with gentle agitation.
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Drain the DMF.
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Fmoc Deprotection:
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Add a 20% solution of piperidine in DMF to the resin.
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Agitate for 5 minutes.
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Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
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Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all traces of piperidine.
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-
Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH:
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In a separate vial, dissolve Fmoc-Ala-Ala-Asn(Trt)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
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Add the activated tripeptide solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Monitoring the Coupling Reaction:
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Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.
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Washing:
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After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
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Chain Elongation:
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Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.
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Final Cleavage and Deprotection:
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After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
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Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
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Filter the resin and collect the filtrate containing the crude peptide.
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the crude peptide pellet under vacuum.
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Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Signaling Pathway Context: ADC-Mediated Drug Delivery
The Ala-Ala-Asn sequence within a linker of an Antibody-Drug Conjugate (ADC) is designed to be cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of cancer cells. The following diagram illustrates this conceptual pathway.
Caption: ADC internalization and enzymatic drug release.
This technical guide provides a foundational understanding of Fmoc-Ala-Ala-Asn(Trt)-OH for its application in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.
